molecular formula C16H16N4 B2820741 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole CAS No. 669718-07-4

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B2820741
CAS No.: 669718-07-4
M. Wt: 264.332
InChI Key: GQOVQWLOPLJLGX-UHFFFAOYSA-N
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Description

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a triazine ring

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its fused ring structure, which combines the properties of both benzimidazole and triazine. This fusion enhances its chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-benzyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-2-6-13(7-3-1)10-19-11-17-16-18-14-8-4-5-9-15(14)20(16)12-19/h1-9H,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOVQWLOPLJLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=NC3=CC=CC=C3N2CN1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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